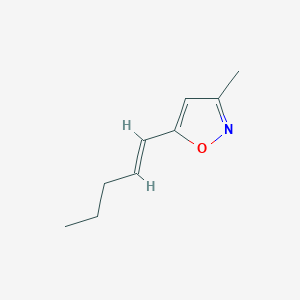

(E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-methyl-5-[(E)-pent-1-enyl]-1,2-oxazole |

InChI |

InChI=1S/C9H13NO/c1-3-4-5-6-9-7-8(2)10-11-9/h5-7H,3-4H2,1-2H3/b6-5+ |

InChI Key |

HTQJIDCFHQGXKX-AATRIKPKSA-N |

Isomeric SMILES |

CCC/C=C/C1=CC(=NO1)C |

Canonical SMILES |

CCCC=CC1=CC(=NO1)C |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for E 3 Methyl 5 Pent 1 En 1 Yl Isoxazole

Retrosynthetic Analysis of the (E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole Scaffold

A retrosynthetic analysis of the target molecule, this compound, primarily disconnects the isoxazole (B147169) ring. The most common and strategically advantageous disconnection is through the [3+2] cycloaddition pathway. This approach identifies a nitrile oxide and an alkyne as the key synthons.

Specifically, the isoxazole ring is deconstructed into acetonitrile (B52724) oxide, which serves as the three-atom (C-N-O) component, and (E)-hept-1-yne, the two-atom (C-C) component. This strategy is favored due to the ready availability of starting materials and the high degree of control over regioselectivity.

An alternative, though less common, disconnection involves the reaction of a hydroxylamine equivalent with a 1,3-dicarbonyl compound or its synthetic equivalent. core.ac.uk In this scenario, the retrosynthesis would lead to hydroxylamine and a diketone or an enone precursor bearing the pent-1-en-1-yl moiety. However, the 1,3-dipolar cycloaddition approach generally offers a more convergent and efficient synthesis.

Nitrile Oxide 1,3-Dipolar Cycloaddition Approaches for Isoxazole Ring Formation

The 1,3-dipolar cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne, is a cornerstone of isoxazole synthesis. core.ac.ukorganic-chemistry.orgacs.orgmdpi.comacs.orgnih.govmdpi.com This reaction is a powerful tool for constructing the five-membered heterocyclic ring with high efficiency and regiochemical control. wikipedia.org

The nitrile oxide required for the synthesis, acetonitrile oxide, is a reactive intermediate that is typically generated in situ to avoid its rapid dimerization to form furoxans. nih.govresearchgate.net Several methods are available for its generation from stable precursors.

One of the most common methods is the dehydrohalogenation of a hydroximoyl halide. For instance, acetohydroximoyl chloride can be treated with a base, such as triethylamine, to generate acetonitrile oxide. researchgate.net Another widely used method is the oxidation of an aldoxime. organic-chemistry.orgorganic-chemistry.org Acetaldoxime can be oxidized using various reagents, including sodium hypochlorite, N-chlorosuccinimide (NCS), or hypervalent iodine reagents like iodobenzene diacetate, to yield the desired nitrile oxide. mdpi.commdpi.comorganic-chemistry.org The dehydration of nitroalkanes, such as nitroethane, using reagents like phenyl isocyanate, also provides a viable route to acetonitrile oxide. acs.org

| Precursor | Reagent(s) | Generated Nitrile Oxide |

| Acetohydroximoyl chloride | Triethylamine | Acetonitrile oxide |

| Acetaldoxime | Sodium hypochlorite, NCS, or Iodobenzene diacetate | Acetonitrile oxide |

| Nitroethane | Phenyl isocyanate | Acetonitrile oxide |

The alkyne precursor required for the cycloaddition is hept-1-yne. This terminal alkyne provides the carbon backbone for the pent-1-en-1-yl substituent at the 5-position of the isoxazole ring. Hept-1-yne is a commercially available and relatively inexpensive starting material.

The synthesis of substituted alkynes, if needed, can be achieved through various established methods, such as the Sonogashira coupling of a terminal alkyne with a vinyl halide or the alkylation of acetylene. organic-chemistry.org However, for the synthesis of the title compound, the direct use of hept-1-yne is the most straightforward approach.

The 1,3-dipolar cycloaddition can be performed under various conditions, including metal-catalyzed, metal-free, and green chemistry approaches. core.ac.ukorganic-chemistry.orgacs.orgmdpi.comacs.orgnih.govnih.govresearchgate.netacs.org The choice of conditions can significantly impact the reaction's efficiency, regioselectivity, and environmental footprint.

Metal-Catalyzed Approaches: Copper(I) catalysts are frequently employed to promote the cycloaddition of nitrile oxides and terminal alkynes. organic-chemistry.orgmaynoothuniversity.ie These reactions are often referred to as a "click" type reaction due to their high efficiency and selectivity. researchgate.net Ruthenium catalysts have also been shown to be effective, sometimes offering complementary regioselectivity to copper-catalyzed reactions. acs.orgmaynoothuniversity.ie

Metal-Free Approaches: The cycloaddition can also be carried out under thermal conditions without a catalyst. maynoothuniversity.ie Additionally, the use of green solvents, such as water or deep eutectic solvents, has been explored to develop more environmentally benign protocols. acs.orgnih.gov Ball-milling, a mechanochemical technique, has also been successfully applied to this reaction, often providing high yields in the absence of a solvent. nih.govtandfonline.com

Green Chemistry Approaches: The use of non-conventional energy sources like microwave irradiation and ultrasound has been shown to accelerate the reaction and improve yields. nih.gov The development of one-pot procedures, where the nitrile oxide is generated and reacted in the same vessel, further enhances the efficiency and sustainability of the synthesis. acs.org A notable green protocol involves the use of NaCl/Oxone for the in situ generation of nitrile oxides from aldoximes. acs.org

| Condition Type | Catalyst/Promoter/Solvent | Key Advantages |

| Metal-Catalyzed | Copper(I), Ruthenium | High efficiency, excellent regioselectivity |

| Metal-Free | Thermal, Deep Eutectic Solvents, Water | Avoids metal contamination, environmentally friendly |

| Green Chemistry | Microwave, Ultrasound, Ball-milling, NaCl/Oxone | Reduced reaction times, improved yields, solvent-free options |

The reaction of a nitrile oxide with an unsymmetrical alkyne can potentially lead to two regioisomeric isoxazoles: the 3,5-disubstituted and the 3,4-disubstituted products. In the case of the reaction between acetonitrile oxide and hept-1-yne, the formation of 3-methyl-5-propylisoxazole is overwhelmingly favored over 3-methyl-4-propylisoxazole under thermal conditions.

This regioselectivity is primarily governed by both electronic and steric factors. nih.gov Theoretical studies, such as those using density functional theory (DFT), have shown that the transition state leading to the 3,5-disubstituted isomer is lower in energy. nih.gov While thermal reactions generally provide high regioselectivity for the 3,5-isomer, certain catalyst systems, particularly those based on ruthenium, have been shown to favor the formation of the 3,4-disubstituted regioisomer. acs.orgmaynoothuniversity.ie

The stereochemistry of the pent-1-en-1-yl substituent is a critical aspect of the synthesis. The desired (E)-configuration is typically established prior to the cycloaddition reaction. This can be achieved through the stereoselective synthesis of (E)-hept-1-en-1-yl iodide, which can then be coupled with a suitable acetylene equivalent.

Alternatively, methods for the stereoselective synthesis of (E)-vinyl formamides, followed by dehydration, can provide access to the corresponding (E)-isocyanoalkenes, which could potentially be used in cycloaddition reactions. nih.gov However, the most direct approach involves the use of a pre-formed (E)-alkenyl alkyne or a related precursor that can be readily converted to the desired alkyne for the cycloaddition.

Condensation Reactions and Other Cyclization Routes

The construction of the isoxazole nucleus often involves the reaction of a three-carbon component with hydroxylamine or its derivatives. researchgate.net This approach is fundamental to forming the N-O bond and completing the five-membered ring.

A prevalent and classical method for synthesizing 3,5-disubstituted isoxazoles is the condensation of 1,3-dicarbonyl compounds with hydroxylamine. misuratau.edu.lyrasayanjournal.co.in This reaction proceeds through the formation of a mono-oxime intermediate, followed by cyclization and dehydration to yield the isoxazole ring. misuratau.edu.lyrsc.org The regioselectivity of the cyclization can be influenced by the nature of the substituents on the dicarbonyl precursor and the reaction conditions.

For the specific synthesis of this compound, a suitable 1,3-dicarbonyl precursor would be (E)-oct-2-ene-4,6-dione. The reaction of this diketone with hydroxylamine hydrochloride would lead to the formation of the desired isoxazole. The reaction conditions can vary, with some procedures utilizing pyridine as a solvent and requiring reflux, while others employ milder, catalyst-free conditions in aqueous media. rasayanjournal.co.inmdpi.com

Table 1: Examples of Hydroxylamine Condensation for Isoxazole Synthesis

| 1,3-Dicarbonyl Precursor | Reagents and Conditions | Product | Reference |

| Diaryl 1,3-diketones | Hydroxylamine hydrochloride, silica gel, microwave irradiation | 3,5-diaryl isoxazoles | rasayanjournal.co.in |

| 3-(Dimethylamino)-1-arylprop-2-en-1-ones | Hydroxylamine hydrochloride, water | 5-arylisoxazoles | mdpi.com |

| (E)-oct-2-ene-4,6-dione | Hydroxylamine hydrochloride | This compound | Hypothetical |

Beyond the classical 1,3-dicarbonyl condensation, several other cyclization strategies have been developed for the synthesis of the isoxazole core. One significant method is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.govmdpi.com This powerful reaction allows for the direct formation of the isoxazole ring with high regioselectivity. The nitrile oxides can be generated in situ from various precursors, such as aldoximes, by oxidation. mdpi.com

Another approach involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. organic-chemistry.org This method utilizes electrophiles like iodine monochloride (ICl) to induce cyclization under mild conditions, affording 4-halo-3,5-disubstituted isoxazoles which can be further functionalized. organic-chemistry.org Additionally, intramolecular cyclization of propargylamines via an oxidation/cyclization sequence provides a route to isoxazoles. organic-chemistry.org Ring-opening and intramolecular nucleophilic vinylic substitution of cyclopropyl oximes also yield substituted isoxazoles. nih.gov

Post-Cyclization Functionalization and Derivatization of the Isoxazole Ring

An alternative synthetic strategy involves the modification of a pre-existing isoxazole ring. This approach is particularly useful when the desired substituents are not readily incorporated during the initial ring formation.

The introduction of the (E)-pent-1-en-1-yl side chain at the C-5 position of a 3-methylisoxazole core can be achieved through various cross-coupling reactions. For instance, a 5-halo-3-methylisoxazole can be coupled with a suitable organometallic reagent, such as (E)-pent-1-en-1-ylboronic acid or its esters, via a Suzuki-Miyaura coupling. Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon bonds on the isoxazole ring. nih.gov

While direct modification of the C-3 methyl group can be challenging, it is possible to introduce functionality that can be later converted to a methyl group. For example, a 3-carboxyisoxazole derivative can be synthesized and subsequently reduced to a hydroxymethyl group, which can then be further manipulated. ubbcluj.ro However, it is generally more synthetically efficient to introduce the methyl group during the initial cyclization step using a precursor like ethyl acetoacetate or acetylacetone. nih.gov

High-Yield and Sustainable Synthetic Protocols

In recent years, there has been a significant push towards the development of more sustainable and efficient synthetic methodologies. These "green" approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. preprints.org

Mechanochemistry: This solvent-free technique involves the use of mechanical force, such as ball milling, to initiate and drive chemical reactions. mdpi.comresearchgate.net Mechanochemical synthesis of isoxazoles has been reported to be efficient, providing high yields in short reaction times and avoiding the use of bulk solvents. researchgate.net

Deep Eutectic Solvents (DES): DES are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. researchgate.net They are considered green solvents due to their low toxicity, biodegradability, and recyclability. connectjournals.comacs.org The synthesis of 3,5-disubstituted isoxazoles has been successfully demonstrated in deep eutectic solvents, often with improved yields and simplified work-up procedures. acs.orgresearchgate.net

Ultrasound: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields. mdpi.comnih.gov Ultrasound irradiation has been employed for the synthesis of various isoxazole derivatives, often leading to shorter reaction times and milder conditions compared to conventional heating methods. preprints.orgmdpi.comresearchgate.net This technique can be particularly effective for condensation reactions and multi-component reactions. preprints.orgmdpi.com

Table 2: Comparison of Sustainable Synthetic Protocols for Isoxazole Synthesis

| Method | Key Features | Advantages | Reference |

| Mechanochemistry | Solvent-free, uses mechanical force | Reduced waste, short reaction times, high yields | mdpi.comresearchgate.netresearchgate.net |

| Deep Eutectic Solvents | Green, recyclable solvents | Environmentally benign, often improved yields, simple work-up | researchgate.netconnectjournals.comacs.orgacs.orgresearchgate.net |

| Ultrasound | Uses ultrasonic irradiation | Accelerated reaction rates, milder conditions, improved yields | preprints.orgmdpi.comnih.govresearchgate.net |

Advanced Spectroscopic and Analytical Characterization of E 3 Methyl 5 Pent 1 En 1 Yl Isoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in organic chemistry. For (E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole, a combination of ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques provides a comprehensive picture of the atomic connectivity and spatial arrangement of the molecule.

¹H NMR Analysis of Olefinic and Alkyl Protons

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the methyl group, the pentenyl side chain, and the isoxazole (B147169) ring. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The olefinic protons of the pent-1-en-1-yl group are particularly informative. The proton on the carbon adjacent to the isoxazole ring (C1') typically appears as a doublet of triplets, due to coupling with the other vinylic proton and the protons on the adjacent methylene (B1212753) group. The second vinylic proton (C2') will present as a doublet of triplets as well. The large coupling constant (typically in the range of 12-18 Hz) between these two olefinic protons is a key indicator of the (E)-stereochemistry, or trans configuration, across the double bond.

The protons of the alkyl portion of the pentenyl chain and the methyl group on the isoxazole ring will resonate in the upfield region of the spectrum. The methyl group protons on the isoxazole ring (C3-CH₃) are expected to appear as a singlet, while the protons of the pentenyl chain will exhibit characteristic splitting patterns (triplet for the terminal methyl group and multiplets for the methylene groups) due to spin-spin coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4 (isoxazole) | 6.0 - 6.2 | s | - |

| H-1' (vinylic) | 6.3 - 6.6 | dt | J = 15.5, 7.0 |

| H-2' (vinylic) | 5.8 - 6.1 | dt | J = 15.5, 7.5 |

| H-3' (methylene) | 2.1 - 2.3 | m | - |

| H-4' (methylene) | 1.4 - 1.6 | m | - |

| H-5' (methyl) | 0.9 - 1.0 | t | J = 7.4 |

| C3-CH₃ (methyl) | 2.2 - 2.4 | s | - |

Note: This is a table of predicted data based on known chemical shift ranges for similar structures.

¹³C NMR Analysis of Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the isoxazole ring are characteristic of this heterocyclic system. The carbons of the pentenyl side chain, including the sp² hybridized olefinic carbons and the sp³ hybridized alkyl carbons, will have chemical shifts indicative of their local electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 (isoxazole) | 160 - 162 |

| C-4 (isoxazole) | 100 - 102 |

| C-5 (isoxazole) | 168 - 170 |

| C-1' (vinylic) | 110 - 112 |

| C-2' (vinylic) | 140 - 142 |

| C-3' (methylene) | 34 - 36 |

| C-4' (methylene) | 22 - 24 |

| C-5' (methyl) | 13 - 15 |

| C3-CH₃ (methyl) | 11 - 13 |

Note: This is a table of predicted data based on known chemical shift ranges for similar structures.

Advanced NMR Techniques (e.g., 2D NMR, NOESY for (E)-Stereochemistry Confirmation)

To unambiguously assign all proton and carbon signals and to rigorously confirm the (E)-stereochemistry, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the adjacent protons in the pentenyl chain (H-1' with H-2', H-2' with H-3', H-3' with H-4', and H-4' with H-5'). This is instrumental in tracing the connectivity of the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal by linking it to its attached proton. For example, the signal for C-4 of the isoxazole ring would show a correlation to the H-4 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It is crucial for establishing the connectivity between the isoxazole ring and the pentenyl side chain. For instance, a correlation between the vinylic proton H-1' and the isoxazole carbon C-5 would confirm the attachment point.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is pivotal for confirming the (E)-stereochemistry. The Nuclear Overhauser Effect is a through-space interaction between protons that are in close proximity. In the (E)-isomer, a NOESY experiment would show a strong correlation between the vinylic proton H-1' and the protons on the adjacent methylene group (H-3'), and a similarly strong correlation between the vinylic proton H-2' and the isoxazole proton H-4. Conversely, a weak or absent correlation would be expected between the two vinylic protons (H-1' and H-2') in the (E) configuration, which would be more prominent in the (Z)-isomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₉H₁₃NO), the molecular weight is 151.21 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 151. The fragmentation of the molecular ion would likely involve cleavage of the pentenyl side chain and fragmentation of the isoxazole ring. Common fragmentation pathways for alkyl-substituted isoxazoles include the loss of the alkyl side chain and rearrangements of the heterocyclic ring.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 151 | [M]⁺ (Molecular Ion) |

| 136 | [M - CH₃]⁺ |

| 122 | [M - C₂H₅]⁺ |

| 108 | [M - C₃H₇]⁺ |

| 94 | [M - C₄H₉]⁺ |

| 82 | [C₅H₄NO]⁺ (Isoxazole ring fragment) |

Note: This is a table of predicted data based on common fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands for the C=C and C=N double bonds, C-H bonds, and the C-O bond within the isoxazole ring.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 3100 - 3000 | C-H stretch | Vinylic C-H |

| 2960 - 2850 | C-H stretch | Aliphatic C-H |

| 1650 - 1600 | C=C stretch | Alkene |

| 1580 - 1550 | C=N stretch | Isoxazole ring |

| 1450 - 1400 | C=C stretch | Isoxazole ring |

| 1250 - 1150 | C-O stretch | Isoxazole ring |

| 970 - 960 | C-H bend | (E)-disubstituted alkene (out-of-plane) |

Note: This is a table of predicted data based on typical IR frequencies for the specified functional groups. The strong band around 960-970 cm⁻¹ is particularly diagnostic for the (E)-configuration of the double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions associated with the conjugated system formed by the isoxazole ring and the pentenyl double bond. The position of the maximum absorbance (λ_max) is influenced by the extent of conjugation.

For substituted isoxazoles, the main absorption band is typically found in the ultraviolet region. The presence of the conjugated pentenyl side chain is expected to cause a bathochromic (red) shift of the λ_max compared to a simple alkyl-substituted isoxazole.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Solvent | Predicted λ_max (nm) | Type of Transition |

| Ethanol | 220 - 240 | π → π* |

Note: This is a table of predicted data based on the UV-Vis spectra of similar conjugated heterocyclic systems.

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. However, the application of this technique would be indispensable for unequivocally establishing its molecular architecture in the solid state.

A typical X-ray crystallographic analysis would involve growing a suitable single crystal of the compound, which is then irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The expected data from such an analysis would include the crystal system, space group, and unit cell dimensions. Furthermore, it would provide a wealth of information on the internal geometry of the molecule. For instance, the planarity of the isoxazole ring could be confirmed, and the precise torsion angles defining the orientation of the (E)-pent-1-en-1-yl substituent relative to the heterocyclic ring would be elucidated. This is crucial for understanding intermolecular interactions in the crystal lattice, such as potential C–H···N or C–H···O hydrogen bonds, which govern the crystal packing. nih.gov

Based on crystallographic studies of other isoxazole derivatives, the isoxazole ring is expected to be essentially planar. researchgate.net The bond lengths and angles within the ring would be consistent with its aromatic character. The (E)-configuration of the pentenyl side chain would also be unambiguously confirmed.

Should a crystallographic study be undertaken, the resulting data would be presented in a comprehensive table. A representative example of the type of data that would be obtained is shown in Table 1.

Table 1: Representative Crystallographic Data for an Isoxazole Derivative

| Parameter | Value |

|---|---|

| Empirical formula | C₉H₁₃NO |

| Formula weight | 151.21 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Calculated density (g/cm³) | Value |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a single-crystal X-ray diffraction experiment.

This detailed structural information is invaluable for computational chemistry studies, aiding in the rational design of new derivatives with specific properties, and for understanding structure-activity relationships.

Chemical Reactivity and Transformation Pathways of E 3 Methyl 5 Pent 1 En 1 Yl Isoxazole

Reactivity of the Isoxazole (B147169) Heterocycle

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement results in a relatively stable aromatic system, but one that is susceptible to a variety of transformations under specific conditions, particularly those involving the cleavage of the weak N-O bond.

The isoxazole ring is generally considered an electron-deficient heterocycle, which influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution: Due to the electron-withdrawing nature of the nitrogen atom, the isoxazole ring is deactivated towards electrophilic attack compared to benzene. jk-sci.comchemguide.co.uk When such reactions do occur, they typically proceed at the C4 position, which is the most electron-rich carbon in the ring. However, for 3,5-disubstituted isoxazoles like the title compound, the C4 position is the only available site for substitution. The presence of alkyl groups at C3 (methyl) and C5 (pentenyl) can have a mild activating effect, but harsh conditions are generally required for electrophilic substitution.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the isoxazole ring is uncommon unless a good leaving group is present at one of the ring carbon atoms. nih.govresearchgate.netorganic-chemistry.org For (E)-3-methyl-5-(pent-1-en-1-yl)isoxazole, which lacks such a leaving group, direct nucleophilic substitution on the ring is not a facile process. However, activation of the isoxazole ring with strong electron-withdrawing groups can enable nucleophilic addition. orientjchem.orgmdpi.com

| Reaction Type | Reactivity of Isoxazole Ring | Preferred Position | Influencing Factors |

| Electrophilic Substitution | Generally low due to electron deficiency | C4 | Requires strong electrophiles and often harsh conditions. |

| Nucleophilic Substitution | Generally low without a leaving group | - | Requires activation by strong electron-withdrawing groups. |

One of the most characteristic reactions of the isoxazole ring is its propensity to undergo ring-opening through the cleavage of the labile N-O bond. This can be achieved through various methods, leading to synthetically useful intermediates.

Reductive Ring-Opening: Catalytic hydrogenation is a common method for the reductive cleavage of the isoxazole N-O bond. nih.gov This process typically yields a β-amino enone. For this compound, this would result in the formation of (4E,6E)-4-aminoocta-4,6-dien-2-one. Another effective reagent for this transformation is molybdenum hexacarbonyl, [Mo(CO)6], which in the presence of water, also affords β-amino enones. orientjchem.orgrsc.orgresearchgate.netresearchgate.net

Base-Mediated Ring-Opening: Strong bases can induce the ring-opening of isoxazoles. Deprotonation at the C4 position, if unsubstituted, or at a substituent's α-position can lead to ring cleavage. For 3,5-disubstituted isoxazoles, base-promoted ring-opening can lead to the formation of β-ketonitriles under certain conditions. beilstein-journals.orgnih.gov

| Reagent/Condition | Type of Ring-Opening | Expected Product |

| H2 / Pd-C | Reductive | (4E,6E)-4-aminoocta-4,6-dien-2-one |

| Mo(CO)6 / H2O | Reductive | (4E,6E)-4-aminoocta-4,6-dien-2-one |

| Strong Base (e.g., NaOEt) | Base-Mediated | Potential formation of β-ketonitrile derivatives |

The intermediates formed from the ring-opening of isoxazoles are valuable precursors for the synthesis of other heterocyclic systems.

Transformation to Pyrazoles: The reaction of 3,5-disubstituted isoxazoles with hydrazine (B178648) is a well-established method for their conversion into pyrazoles. jk-sci.comrsc.orgquimicaorganica.orgorganic-chemistry.org The reaction likely proceeds through an initial ring-opening to the β-amino enone, followed by condensation with hydrazine and subsequent cyclization to form the pyrazole ring. reddit.comnih.gov For the title compound, this transformation would yield 3-methyl-5-((E)-pent-1-en-1-yl)-1H-pyrazole.

Transformation to Pyrroles: Isoxazoles can be converted to pyrroles through various mechanisms. One common route involves the reductive ring-opening to the β-amino enone, which can then be subjected to conditions that favor cyclization to a pyrrole. lumenlearning.com Additionally, thermal or photochemical rearrangements of isoxazoles, sometimes catalyzed by transition metals, can lead to the formation of pyrrole derivatives, often proceeding through an azirine intermediate. libretexts.orgunimi.itnih.govresearchgate.netnih.gov

| Target Heterocycle | Reagent/Condition | Expected Product |

| Pyrazole | Hydrazine (N2H4) | 3-methyl-5-((E)-pent-1-en-1-yl)-1H-pyrazole |

| Pyrrole | 1. Reductive ring-opening2. Cyclization conditions | Substituted pyrrole derivatives |

| Pyrrole | Thermal/Photochemical rearrangement | Substituted pyrrole derivatives |

Reactions Involving the (E)-Pent-1-en-1-yl Substituent

The alkenyl side chain at the C5 position of the isoxazole ring offers a site for a variety of organic transformations, particularly those involving the carbon-carbon double bond.

The double bond in the pentenyl group is amenable to modern catalytic C-C bond-forming reactions.

Olefin Metathesis: Olefin metathesis, particularly cross-metathesis using ruthenium-based catalysts like Grubbs' catalysts, provides a powerful tool for modifying the alkenyl side chain. mdpi.comnih.gov this compound could react with other olefins to generate new, more complex isoxazole derivatives. The success and stereoselectivity of such reactions can be influenced by the specific catalyst and reaction conditions employed. beilstein-journals.orgnih.govacs.org

Cross-Coupling Reactions: The vinyl group can participate in palladium-catalyzed cross-coupling reactions such as the Heck reaction. organic-chemistry.orgprinceton.edu In a Heck reaction, the vinyl moiety of the isoxazole could be coupled with an aryl or vinyl halide to form a more extended conjugated system.

| Reaction Type | Reagents/Catalyst | Potential Product |

| Cross-Metathesis | Alkene, Ruthenium Catalyst (e.g., Grubbs' II) | New (E)-alkenyl-substituted isoxazole |

| Heck Coupling | Aryl Halide, Pd Catalyst, Base | (E)-3-Methyl-5-(1-arylpent-1-en-1-yl)isoxazole |

Standard alkene transformations can be applied to the pentenyl side chain, often with high selectivity.

Hydrogenation: The carbon-carbon double bond of the pentenyl group can be selectively reduced through catalytic hydrogenation. princeton.edursc.org Using catalysts such as palladium on carbon (Pd/C) under controlled hydrogen pressure and temperature, it is possible to hydrogenate the alkene to the corresponding pentyl group, yielding 3-methyl-5-pentylisoxazole, while leaving the isoxazole ring intact.

Halogenation: The alkenyl bond will readily undergo electrophilic addition with halogens such as bromine (Br2) or chlorine (Cl2). researchgate.netnih.govnih.gov This reaction proceeds via a halonium ion intermediate, typically resulting in the anti-addition of two halogen atoms across the double bond to form a vicinal dihalide. Given that the double bond is conjugated with the isoxazole ring, the possibility of 1,4-addition exists, which would lead to a different regioisomeric product. quimicaorganica.orglumenlearning.comlibretexts.orglibretexts.orgopenstax.org

| Reaction Type | Reagent | Expected Product |

| Hydrogenation | H2, Pd/C | 3-Methyl-5-pentylisoxazole |

| Halogenation | Br2 in CCl4 | 3-Methyl-5-((1E)-1,2-dibromopentyl)isoxazole |

Michael Addition and Conjugate Addition Reactions (e.g., Stereo- and Regioselective Additions)

The pent-1-en-1-yl substituent at the C-5 position of the isoxazole ring forms an α,β-unsaturated system, rendering the double bond susceptible to conjugate addition reactions, famously known as the Michael addition. wikipedia.orglibretexts.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the conjugated system (the Michael acceptor), driven by the electron-withdrawing nature of the isoxazole ring. masterorganicchemistry.com The general mechanism involves the formation of a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct. masterorganicchemistry.com

While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous systems. For instance, α,β-unsaturated acceptors featuring a 4-nitroisoxazole core have been shown to be excellent Michael acceptors. researchgate.net In a notable study, 4-nitro-5-styrylisoxazoles, which are structurally related to the target compound, undergo asymmetric 1,6-Michael additions with nitromethane in the presence of cinchona-derived phase-transfer catalysts. researchgate.net This work highlights that high levels of stereocontrol are achievable, yielding enantiopure products after recrystallization. researchgate.net

The scope of nucleophiles for this transformation is broad, encompassing soft nucleophiles such as stabilized carbanions (e.g., from malonates or β-ketoesters), organocuprates, and heteroatomic nucleophiles like amines (aza-Michael addition) or thiols (thia-Michael addition). nih.govyoutube.com The choice of nucleophile, catalyst, and reaction conditions can be tuned to control the stereo- and regioselectivity of the addition.

Table 1: Representative Conjugate Additions on Isoxazole-Based Michael Acceptors

| Michael Acceptor Analogue | Nucleophile | Catalyst/Conditions | Product Type | Selectivity |

|---|---|---|---|---|

| 4-Nitro-5-styrylisoxazole researchgate.net | Nitromethane | Cinchona-derived phase-transfer catalyst | 1,6-Adduct | Good enantioselectivity (72% ee, >99% ee after recrystallization) researchgate.net |

| General α,β-Unsaturated Ketone libretexts.org | Ethyl Acetoacetate | Sodium Ethoxide | 1,4-Adduct (1,5-Dicarbonyl) | Regioselective for β-carbon attack libretexts.org |

This table presents data from analogous systems to illustrate the potential reactivity of this compound.

Functional Group Interconversions on the Methyl Substituent at C-3

The methyl group at the C-3 position of the isoxazole ring is not merely an inert substituent but an active handle for further molecular elaboration. The electron-withdrawing character of the isoxazole ring acidifies the protons of the C-3 methyl group, enabling its deprotonation with a suitable base to form a nucleophilic anion. This anion can then react with a variety of electrophiles, allowing for the extension of the carbon chain or the introduction of new functional groups.

Furthermore, the C-3 methyl group can undergo oxidation to afford other functional groups. A significant transformation is the oxidation to a carboxylic acid, a versatile functional group for further derivatization, such as amidation or esterification. The existence of 5-methylisoxazole-3-carboxylic acid as a commercially available and well-characterized compound demonstrates that this oxidation is a feasible and established pathway within the isoxazole system. nih.gov Other potential transformations include radical-mediated halogenation to introduce a handle for subsequent nucleophilic substitution reactions.

Table 2: Potential Functional Group Interconversions at the C-3 Methyl Position

| Reaction Type | Reagents (Example) | Resulting Functional Group |

|---|---|---|

| Deprotonation-Alkylation | 1. n-BuLi2. R-X (e.g., CH₃I) | Extended Alkyl Chain (e.g., Ethyl) |

| Oxidation | Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | Carboxylic Acid |

| Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | Bromomethyl |

| Condensation | Aldehydes/Ketones (basic or acidic) | Styryl or Substituted Vinyl |

Regiochemical Considerations in Reaction Outcomes

The outcomes of chemical reactions involving this compound are governed by distinct regiochemical principles, dictated by the electronic and structural properties of the molecule.

Reactions at the Alkenyl Side Chain : In conjugate addition reactions, the regioselectivity is strongly controlled by the electronic activation provided by the isoxazole ring. Nucleophiles will exclusively attack the β-carbon of the pentenyl group, which is the terminal carbon of the double bond distal to the ring. masterorganicchemistry.com This is a result of the polarization of the π-system, which directs nucleophilic attack to the 4-position of the 1-oxa-2-azabuta-1,3-diene system embedded within the molecule. Conversely, electrophilic attack on the double bond is generally disfavored due to the electron-withdrawing nature of the isoxazole ring. If forced, the regiochemistry would be determined by the relative stability of the resulting carbocationic intermediates.

Reactions at the C-3 Methyl Group : Functionalization at this position, as described in section 4.3, is inherently regioselective. The specific acidity of the C-3 methyl protons directs reactions to occur exclusively at this site, leaving other positions on the molecule, such as the C-4 proton on the isoxazole ring or the alkyl portion of the pentenyl chain, untouched under typical conditions for deprotonation or side-chain oxidation.

Reactions involving the Isoxazole Ring : The isoxazole ring itself possesses inherent reactivity, with the N-O bond being the most labile linkage. Under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd-C), the ring can undergo cleavage. mdpi.com This process is highly regioselective, involving the scission of the weak N-O bond, which typically leads to the formation of a β-enamino ketone or related open-chain structures. mdpi.com This reductive ring-opening provides a strategic pathway to convert the heterocyclic system into functionalized acyclic compounds, demonstrating a powerful regiochemical transformation that completely alters the molecular scaffold.

In Vitro Biological Activity and Mechanistic Research of E 3 Methyl 5 Pent 1 En 1 Yl Isoxazole and Its Analogs

Structure-Activity Relationship (SAR) Studies for Isoxazole (B147169) Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of isoxazole derivatives by identifying the chemical features responsible for their biological actions. nih.gov The versatility of the isoxazole scaffold allows for structural modifications at various positions, which significantly influences the compound's interaction with biological targets. researchgate.net

Key findings from SAR studies on isoxazole derivatives indicate that:

Substitution Patterns: The nature and position of substituents on the isoxazole ring and its appended functionalities are critical for activity. For instance, in a series of trisubstituted isoxazoles, diversification at the C-4 and C-5 positions was explored to improve potency and selectivity as allosteric inverse agonists for the nuclear receptor RORγt. dundee.ac.uk

Hydrophobicity and Electronic Effects: The introduction of specific functional groups can alter the molecule's lipophilicity and electronic distribution, impacting its ability to cross cell membranes and bind to target sites. For example, hydrophobic groups on a phenyl ring attached to pyridinyl-4,5-2H-isoxazole derivatives were found to be essential for strong biological activity against cancer cell lines. espublisher.com

Bioisosteric Replacement: The isoxazole ring can act as a bioisostere for other chemical groups, a strategy used to enhance potency, selectivity, and pharmacokinetic profiles. rsc.org Replacing a furan ring with an isoxazole or pyrazole in certain compounds led to improved inhibitory effects in vasorelaxation assays. nih.gov

Linker and Side-Chain Modifications: In silico docking studies have guided the modification of linkers and side chains to enhance binding affinity. A virtual library of derivatives with different C-4 linkers and benzoic acid substituents was designed to explore SAR around the isoxazole core for RORγt inhibition. dundee.ac.uk

These studies underscore the importance of systematic structural modification in the development of isoxazole-based therapeutic agents, allowing for the fine-tuning of their pharmacological profiles. rsc.orgresearchgate.net

In Vitro Enzyme Inhibition Studies (e.g., COX-1/2, Carbonic Anhydrase) and Mechanistic Hypotheses

Isoxazole derivatives have been extensively investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Cyclooxygenase (COX-1/2) Inhibition: The COX enzymes are key mediators of inflammation. Several studies have synthesized and evaluated isoxazole derivatives for their ability to inhibit COX-1 and COX-2. In one study, a series of novel isoxazole derivatives were tested, with compounds C3, C5, and C6 emerging as the most potent and selective COX-2 inhibitors. nih.govnih.gov This selectivity is significant as it may lead to anti-inflammatory agents with fewer gastrointestinal side effects associated with non-selective COX inhibition. nih.gov Molecular docking studies suggest these compounds bind effectively within the active site of the COX-2 enzyme. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are involved in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. acs.orgnih.gov A series of synthesized isoxazole derivatives were tested for their inhibitory action against CA. nih.gov Among them, compound AC2 showed the most promising activity with an IC50 value of 112.3 ± 1.6 μM, followed by AC3 with an IC50 of 228.4 ± 2.3 μM. acs.orgresearchgate.net In silico studies, including molecular docking and molecular dynamics simulations, supported these in vitro findings, elucidating the binding mechanisms of these inhibitors within the enzyme's active site. acs.orgnih.govresearchgate.net

5-Lipoxygenase (5-LOX) Inhibition: The enzyme 5-LOX is involved in the biosynthesis of pro-inflammatory leukotrienes. nih.gov Certain isoxazole derivatives have demonstrated potent, concentration-dependent inhibition of 5-LOX. For instance, compound C3 exhibited an IC50 value of 8.47 μM, while compound C6 was also identified as a significant inhibitor. nih.gov

| Compound Series | Target Enzyme | Key Findings | Potent Compounds | IC50 Values |

|---|---|---|---|---|

| Novel Isoxazole Derivatives | COX-2 | Showed potent and selective inhibition. | C3, C5, C6 | Data not specified in text |

| Synthesized Isoxazole Derivatives | Carbonic Anhydrase (CA) | Demonstrated significant inhibitory action. | AC2 | 112.3 ± 1.6 μM |

| Synthesized Isoxazole Derivatives | Carbonic Anhydrase (CA) | Demonstrated inhibitory action. | AC3 | 228.4 ± 2.3 μM |

| Previously Synthesized Isoxazoles | 5-Lipoxygenase (5-LOX) | Exhibited concentration-dependent inhibition. | C3 | 8.47 μM |

| Previously Synthesized Isoxazoles | 5-Lipoxygenase (5-LOX) | Exhibited good inhibitory effect. | C5 | 10.48 μM |

In Vitro Antimicrobial Research: Antibacterial and Antifungal Activity Mechanisms

The isoxazole moiety is a core component of several clinically used antimicrobial agents and a popular scaffold in the development of new ones. nih.govijrrjournal.com These derivatives have shown a broad spectrum of activity against various pathogenic bacteria and fungi. researchgate.netconsensus.app

Antibacterial Activity: Isoxazole derivatives have been scrutinized for their efficacy against leading wound pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Studies have shown that the substitution of various groups on the isoxazole ring significantly influences its antimicrobial activity. nih.gov For example, the introduction of a thiophene moiety has been observed to increase antibacterial potency. nih.gov In a study of 15 isoxazole derivatives, two compounds, PUB9 and PUB10, displayed noticeably higher activity, with PUB9 showing a minimal inhibitory concentration (MIC) against S. aureus that was over 1000 times lower than the other compounds tested. nih.gov The proposed mechanism for some derivatives involves the inhibition of GTPase activity and bacterial cell division, leading to a bactericidal effect. nih.gov Other research has identified isoxazole-based chalcones as potent antibacterial agents, with one compound exhibiting an MIC of 1 µg/mL. nih.gov

Antifungal Activity: Isoxazole derivatives have also demonstrated significant antifungal properties against pathogens such as Candida albicans. nih.gov Dihydropyrazole derivatives of isoxazole-containing chalcones, in particular, have shown remarkable antifungal activity. nih.gov For instance, compound 46 from one study exhibited an excellent antifungal effect with an IC50 value of 2 ± 1 µg/mL. nih.gov The ability of certain derivatives to inhibit biofilm formation is a critical aspect of their antimicrobial potential, as biofilms contribute to persistent infections and antibiotic resistance. nih.gov

| Compound | Microorganism | Activity Type | Measurement | Result |

|---|---|---|---|---|

| PUB9 | Staphylococcus aureus | Antibacterial | MIC | >1000x lower than other derivatives |

| Chalcone 28 | Bacteria | Antibacterial | MIC | 1 µg/mL |

| Dihydropyrazole 46 | Fungi | Antifungal | IC50 | 2 ± 1 µg/mL |

Immunomodulatory Effects and Cellular Pathway Investigations in In Vitro Models

Isoxazole derivatives have been identified as regulators of immune function, with various analogs exhibiting either immunosuppressive or immunostimulatory properties in in vitro models. nih.govmdpi.com These effects are typically dose-dependent and structure-specific.

Studies on human peripheral blood mononuclear cells (PBMCs) have shown that certain isoxazole derivatives can suppress phytohemagglutinin A (PHA)-induced cell proliferation. science24.com For example, the compound MZO-2 was found to be particularly active, causing statistically significant suppression at a concentration as low as 1µg/ml. science24.com Conversely, the effects of these compounds on lipopolysaccharide (LPS)-induced production of tumor necrosis factor-alpha (TNF-α) were generally weak. science24.com

Another derivative, 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamide (MO5), demonstrated inhibitory action on PHA-induced PBMC proliferation and TNF-α production. nih.gov In contrast, 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide was found to stimulate the mitogen-induced proliferation of lymphocytes and increase LPS-elicited IL-1β production in peritoneal cell cultures, indicating an immunostimulatory potential. mdpi.com These differential activities highlight the potential to design isoxazole derivatives with specific immunomodulatory profiles for therapeutic applications. nih.gov

Antitumour and Anticancer Mechanism Investigations in In Vitro Cell Lines

The anticancer potential of isoxazole derivatives is a major area of research, with numerous studies demonstrating their cytotoxic and antiproliferative effects against a wide array of cancer cell lines. nih.govijrrjournal.com The mechanisms underlying these effects are diverse and often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. nih.govebi.ac.uk

Induction of Apoptosis and Cell Cycle Arrest: Many isoxazole derivatives exert their anticancer effects by triggering programmed cell death (apoptosis). spandidos-publications.comresearchgate.net For example, novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant pro-apoptotic activity in human erythroleukemic K52 cells. spandidos-publications.com Some derivatives induced apoptosis in over 50% of the cells at nanomolar to micromolar concentrations. spandidos-publications.com Additionally, isoxazole-modified natural products have been shown to arrest the cell cycle at the G2/M and S phases in melanoma (A375) and lung adenocarcinoma (A549) cells. nih.gov

Enzyme and Receptor Inhibition: A key anticancer mechanism for some isoxazole derivatives is the inhibition of protein kinases that are crucial for tumor growth and survival. A series of isoxazole-based carboxamides, ureates, and hydrazones were investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. nih.gov Compounds 8 and 10a from this series were the most active, with IC50 values of 25.7 nM and 28.2 nM, respectively, comparable to the reference drug Sorafenib. nih.gov These compounds also showed potent growth inhibitory activity against hepatocellular carcinoma (HepG2) cells, which overexpress VEGFR2. nih.gov

Activity Against Various Cancer Cell Lines: The cytotoxicity of isoxazole derivatives has been confirmed across multiple cancer types.

Breast Cancer (MCF-7): A curcumin derivative incorporating an isoxazole ring showed significantly greater cytotoxicity (IC50 = 3.97 µM) compared to the parent compound curcumin (IC50 = 21.89 µM). nih.gov

Leukemia (HL-60, K-562, MOLT-4): Carboxamide 3c showed potent activity with growth inhibition percentages ranging from 70.79% to 92.21% at a 10µM concentration. nih.gov

Hepatocellular Carcinoma (HepG2): Compounds 8, 10a, and 10c displayed superior activity with sub-micromolar IC50 values (0.84, 0.79, and 0.69 μM, respectively), outperforming Sorafenib. nih.gov

Fibrosarcoma (HT1080): Monoterpene isoxazoline derivatives showed potent anticancer activity, with one compound having an IC50 value of 9.02 µM. nih.gov

| Compound/Derivative Type | Cancer Cell Line | Mechanism/Activity | IC50 / % Growth Inhibition |

|---|---|---|---|

| Compound 8 | VEGFR2 (Enzyme) | Kinase Inhibition | 25.7 nM |

| Compound 10a | VEGFR2 (Enzyme) | Kinase Inhibition | 28.2 nM |

| Compound 10c | HepG2 (Hepatocellular Carcinoma) | Growth Inhibition | 0.69 μM |

| Compound 10a | HepG2 (Hepatocellular Carcinoma) | Growth Inhibition | 0.79 μM |

| Compound 8 | HepG2 (Hepatocellular Carcinoma) | Growth Inhibition | 0.84 μM |

| Isoxazole Curcumin Derivative 40 | MCF-7 (Breast Cancer) | Cytotoxicity | 3.97 μM |

| Monoterpene Isoxazoline 16c | HT1080 (Fibrosarcoma) | Anticancer Activity | 9.02 μM |

| Carboxamide 3c | Leukemia (HL-60, K-562, MOLT-4) | Growth Inhibition | 70.79-92.21% at 10µM |

Advanced Material Science Applications of Isoxazole Derivatives with Alkenyl Substituents

Photochromic Properties Research

Photochromic materials can reversibly change their color and absorption spectra upon irradiation with light, making them suitable for applications such as optical data storage, molecular switches, and smart windows. Research has demonstrated that isoxazole (B147169) derivatives can be incorporated into photochromic molecules, particularly diarylethenes.

A study on a photochromic diarylethene containing a 1-(3,5-dimethyl-4-isoxazole)-2-(2-methyl-(5-ethynyl)-3-thienyl)perfluorocyclopentene showed effective photochromic behavior. researchgate.net Upon irradiation with UV light, the compound underwent a reversible cyclization reaction, resulting in a color change from colorless to pink in hexane (B92381) solution. researchgate.net The kinetic studies of this process revealed that the cyclization and cycloreversion processes were zeroth and first-order reactions, respectively. researchgate.net This behavior is indicative of the potential for isoxazole-containing compounds to act as efficient molecular switches. The isoxazole unit can influence the electronic properties and stability of the different isomeric states.

Table 1: Photochromic Properties of an Isoxazole-Containing Diarylethene Derivative

| Property | Value |

|---|---|

| Photochromic System | Diarylethene with 3,5-dimethyl-4-isoxazole |

| Solvent | Hexane |

| Color Change (UV irrad.) | Colorless to Pink |

| Absorption Max (Closed form) | 518 nm |

| Cyclization Reaction Order | Zeroth |

| Cycloreversion Reaction Order | First |

Data is illustrative of isoxazole derivatives and not specific to (E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole. researchgate.net

Electrochemical Probe Applications

The electrochemical behavior of isoxazole derivatives has been a subject of investigation, particularly for their potential as electrochemical probes and their antioxidant activities. A study on 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones demonstrated that these compounds exhibit intensive oxidation and reduction potentials when studied using cyclic voltammetry. nih.gov This suggests that the isoxazole core can participate in redox processes, a key characteristic for an electrochemical probe. The substituents on the isoxazole ring play a crucial role in tuning these electrochemical properties. The presence of an alkenyl group could potentially influence the electron density of the isoxazole ring and, consequently, its redox behavior.

Optical Properties for Dye-Sensitized Solar Cells and Liquid Crystals

The unique optical and electronic properties of isoxazole derivatives have led to their exploration in optoelectronic devices, including dye-sensitized solar cells (DSSCs) and liquid crystals.

Dye-Sensitized Solar Cells (DSSCs): Organic dyes are a critical component of DSSCs, responsible for light absorption and electron injection into the semiconductor electrode. nih.govnih.gov The efficiency of a DSSC is highly dependent on the dye's ability to absorb a broad range of the solar spectrum and its electrochemical properties. nih.gov Isoxazole moieties have been incorporated into D-A-π-A (Donor-Acceptor-π bridge-Acceptor) organic sensitizers for DSSCs. researchgate.net The isoxazole ring can act as part of the conjugated spacer or as an auxiliary acceptor, influencing the dye's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.govresearchgate.net The proper alignment of these energy levels with the semiconductor's conduction band and the electrolyte's redox potential is crucial for efficient cell performance. nih.gov

Table 2: Photovoltaic Parameters of a DSSC with an Isoxazole-based Co-sensitizer

| Parameter | Value |

|---|---|

| Open-circuit Voltage (Voc) | 1.014 V |

| Short-circuit Current (Jsc) | 18.27 mA cm⁻² |

| Fill Factor (FF) | - |

| Power Conversion Efficiency (η) | 14.3 % |

Data for a DSSC using ADEKA-1 and LEG4 dyes with a Co3+/Co2+ redox pair electrolyte, illustrating the performance achievable with advanced sensitizers, not specific to an isoxazole-based dye alone. nih.gov

Liquid Crystals: Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecular shape and polarity of a compound are critical factors in determining its liquid crystalline behavior. Research on new fluorinated isoxazoles has shown that 3,5-diarylisoxazoles can exhibit smectic liquid crystal phases. researchgate.net For instance, certain derivatives displayed Smectic A (SmA) and Smectic C (SmC) mesophases. researchgate.net The isoxazole core, being a rigid polar unit, contributes to the formation of these ordered, yet fluid, phases. The nature and length of the terminal substituents, such as alkyl or alkenyl chains, are key to modulating the transition temperatures and the type of mesophase formed. researchgate.net

Table 3: Mesophase Behavior of a Fluorinated 3,5-diarylisoxazole Derivative

| Compound | Transition | Temperature (°C) |

|---|---|---|

| Isoxazole 6c | Crystal to SmC | - |

| SmC to SmA | 172.1 | |

| SmA to Isotropic | - |

Data is illustrative of isoxazole derivatives and not specific to this compound. researchgate.net

High-Energy Material Research

The high nitrogen content and oxygen balance of some isoxazole derivatives make them candidates for investigation as high-energy materials. The synthesis of compounds like 3-(nitratoethyl-N-nitramino)-5-(nitratomethyl) isoxazole has been reported, and their energetic properties evaluated. researchgate.net This particular compound was found to have a high density and a superior calculated specific impulse compared to some commonly used gun propellants. researchgate.net Another example is 3-(1,2,4-oxadiazolyl)-5-nitratomethyl isoxazole, which has been studied as a potential melt-castable explosive. researchgate.net These studies highlight that the isoxazole ring can serve as a stable core for attaching energetic functional groups like nitrato and nitramino moieties, leading to materials with high performance and acceptable sensitivity. researchgate.netresearchgate.net

Table 4: Properties of an Energetic Isoxazole Derivative

| Property | 3-(nitratoethyl-N-nitramino)-5-(nitratomethyl) isoxazole |

|---|---|

| Density | 1.71 g cm⁻³ |

| Thermal Onset Decomposition | 171.5 °C |

| Calculated Specific Impulse | 247.6 s |

Data is illustrative of isoxazole derivatives and not specific to this compound. researchgate.net

Role of E 3 Methyl 5 Pent 1 En 1 Yl Isoxazole As a Key Synthetic Intermediate

Precursor in the Synthesis of Other Heterocyclic Compounds

The isoxazole (B147169) moiety within (E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole is a masked 1,3-dicarbonyl equivalent, which can be revealed through reductive ring cleavage. This transformation is a cornerstone of its utility as a synthetic precursor. The cleavage of the N-O bond, typically achieved through catalytic hydrogenation or treatment with reducing agents, converts the isoxazole into a β-enaminoketone or, upon hydrolysis, a β-diketone. These intermediates are pivotal in the synthesis of a wide array of other heterocyclic systems.

For example, the β-enaminoketone derived from the reductive cleavage of a 3,5-disubstituted isoxazole can be condensed with various reagents to form new heterocyclic rings. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general reactivity pattern of 3,5-disubstituted isoxazoles is well-established. This reactivity can be extrapolated to the target molecule. For instance, condensation of the resulting β-enaminoketone with hydrazine (B178648) derivatives would lead to the formation of pyrazoles. Similarly, reaction with amidines or guanidine (B92328) could yield pyrimidines.

Furthermore, the isoxazole ring itself can participate in cycloaddition reactions, acting as a diene or dienophile, to construct more elaborate heterocyclic frameworks. Although less common, these transformations provide a pathway to fused heterocyclic systems. The alkenyl side chain of this compound also offers a handle for further functionalization and subsequent cyclization reactions, expanding the scope of accessible heterocyclic structures.

A summary of potential heterocyclic transformations from isoxazole precursors is presented in the table below.

| Isoxazole Precursor Transformation | Intermediate | Resulting Heterocycle |

| Reductive Ring Cleavage followed by Condensation with Hydrazine | β-Enaminoketone / β-Diketone | Pyrazole |

| Reductive Ring Cleavage followed by Condensation with Amidines | β-Enaminoketone / β-Diketone | Pyrimidine |

| Inverse Electron-Demand Hetero-Diels-Alder Reaction | [2.2.1]-Oxazabicyclic intermediate | Pyridine |

| Photochemical Rearrangement | Acylazirine | 5-Hydroxyimidazoline |

Building Block for Complex Organic Molecules and Natural Product Analogs

The strategic unmasking of functionalities within this compound makes it an attractive building block for the synthesis of complex organic molecules and analogs of natural products. The isoxazole moiety serves as a stable protecting group for a 1,3-dicarbonyl functionality, which can be revealed at a later stage of a synthetic sequence, avoiding unwanted side reactions.

The synthesis of β-hydroxy ketones is a key application of isoxazole intermediates. Reductive cleavage of the isoxazole ring under specific conditions can directly yield β-hydroxy ketones, which are versatile precursors for the synthesis of polyketide natural products and their analogs. The stereochemistry of the resulting β-hydroxy ketone can often be controlled, adding to the synthetic utility of this method.

While direct incorporation of this compound into the total synthesis of a specific natural product is not prominently reported, the isoxazole scaffold is a recognized pharmacophore present in numerous biologically active natural products and synthetic drugs. rsc.org The synthetic strategies developed around the isoxazole ring system are therefore of significant interest in medicinal chemistry and drug discovery. The presence of both the isoxazole ring and the alkenyl chain in this compound provides a dual-functionalized scaffold that can be elaborated into more complex structures resembling natural products.

The following table outlines the key functionalities that can be derived from isoxazole precursors and their application in the synthesis of complex molecules.

| Isoxazole-Derived Functionality | Synthetic Application |

| β-Diketone | Synthesis of polyketides, metal complexes, and various carbocycles. |

| β-Enaminoketone | Precursor to amino-functionalized complex molecules. |

| β-Hydroxy Ketone | Key intermediate for aldol (B89426) reactions and the synthesis of natural product backbones. |

| γ-Amino Alcohol | Building block for alkaloids and other nitrogen-containing natural products. |

An exploration into the future of this compound chemistry reveals significant opportunities for innovation and discovery. As a member of the isoxazole class of five-membered heterocyclic compounds, it holds potential rooted in the diverse biological activities and versatile applications of its chemical relatives. researchgate.netresearchgate.netnih.gov This article outlines key areas for future research, focusing on the development of sustainable synthetic methods, in-depth mechanistic studies, the exploration of novel applications, and the integration of computational tools to accelerate progress.

Q & A

Q. What are the recommended synthetic routes for (E)-3-Methyl-5-(pent-1-en-1-yl)isoxazole?

The synthesis of isoxazole derivatives often employs 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For example, hypervalent iodine reagents can induce cycloaddition under mild conditions to form the isoxazole core . Specific to pent-1-en-1-yl substituents, alkyne precursors (e.g., pent-1-en-1-yne) can be reacted with nitrile oxides generated in situ from hydroxylamine derivatives. Post-synthesis, purification via column chromatography and characterization using NMR (¹H/¹³C), IR, and HRMS are critical to confirm regioselectivity and stereochemistry (E/Z configuration) .

Q. How is structural characterization performed for this compound?

Key techniques include:

- X-ray crystallography : Software like SHELXL and WinGX are used for crystal structure refinement, particularly for resolving anisotropic displacement parameters and validating stereochemistry .

- Spectroscopic methods : ¹H NMR (δ ~6.5–7.5 ppm for vinyl protons), ¹³C NMR (isoxazole C-3/C-5 signals at ~95–110 ppm), and IR (C=N stretch ~1600 cm⁻¹) .

- Mass spectrometry : HRMS with ESI+ ionization to confirm molecular ion peaks (e.g., [M+H]⁺).

Q. What known biological activities are associated with this compound?

Isoxazole derivatives exhibit anti-inflammatory, anticancer, and neuroactive properties . For example, 3-phenyl-5-furan isoxazole derivatives show COX-2 inhibition (anti-inflammatory) , while fluorophenyl-isoxazole analogs demonstrate tubulin polymerization inhibition (anticancer) . The pent-1-en-1-yl group may enhance lipophilicity, influencing membrane permeability and target binding .

Advanced Research Questions

Q. How can computational methods optimize this compound for target binding?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the isoxazole ring’s electron-deficient nature facilitates interactions with nucleophilic residues in enzymes .

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., HSP90 or tubulin). Focus on the E-configuration of the pentenyl chain, which may sterically hinder non-productive binding .

- MD simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to identify critical binding motifs .

Q. What structural modifications enhance biological efficacy?

- Substituent effects :

- Electron-withdrawing groups (e.g., -NO₂) at C-3 increase electrophilicity, enhancing covalent binding to cysteine residues in targets like HSP90 .

- Bulkier substituents on the pentenyl chain (e.g., methyl branching) improve selectivity by reducing off-target interactions .

- SAR studies : Test analogs with varying chain lengths (C3–C6) to balance lipophilicity and solubility .

Q. What experimental strategies resolve contradictions in activity data?

- Dose-response assays : Use IC₅₀ values to differentiate true activity from assay noise. For example, inconsistent cytotoxicity in MCF-7 vs. HeLa cells may reflect tissue-specific uptake .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify polypharmacology .

- Metabolic stability assays : Incubate with liver microsomes to determine if rapid degradation explains low in vivo efficacy .

Q. How are crystallographic challenges addressed during structure determination?

- Twinning refinement : Use SHELXL’s TWIN/BASF commands for twinned data. For example, a BASF value >0.5 indicates significant twinning requiring iterative refinement .

- Disorder modeling : Apply PART/SUMP restraints for flexible pentenyl chains.

- Validation tools : Check R-factors (R₁ < 0.05) and Fo-Fc maps in Olex2 to avoid overfitting .

Methodological Tables

Q. Table 1. Key Synthetic Routes for Isoxazole Derivatives

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nitrile oxide cycloaddition | I₂, DCM, rt, 12 h | 60–75 | |

| Metal-free oxidation | Oxone, MeCN/H₂O, 50°C | 45–60 |

Q. Table 2. Computational Parameters for Docking Studies

| Parameter | Value |

|---|---|

| Grid box size | 25 × 25 × 25 ų |

| Exhaustiveness | 8 |

| Force field | AMBER ff14SB |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.